Isoprenaline

Cardiac Electrophysiology β-Adrenoceptor Pharmacology L-type Calcium Current

As a synthetic catecholamine, Isoprenaline (Isoproterenol) is the definitive non-selective β-adrenoceptor agonist, exhibiting a virtual absence of α-adrenergic activity. Its superior potency for cAMP production—10 to 10,000-fold higher than norepinephrine or dobutamine—makes it the unequivocal positive control for β2-AR functional assays, ensuring maximal signal-to-noise ratios. For in vivo cardiac models, its >4-fold chronotropic effect over dobutamine establishes it as the standard for inducing measurable stress responses. To guarantee regulatory compliance and inter-laboratory reproducibility, procure only USP/Ph. Eur. traceable Certified Reference Material with a verified melting point of 165-175 °C for compendial method validation.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 7683-59-2
Cat. No. B1672285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprenaline
CAS7683-59-2
Synonyms4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol
Euspiran
Hydrochloride, Isoproterenol
Isadrin
Isadrine
Isoprenaline
Isopropyl Noradrenaline
Isopropylarterenol
Isopropylnoradrenaline
Isopropylnorepinephrine
Isoproterenol
Isoproterenol Hydrochloride
Isoproterenol Sulfate
Isuprel
Izadrin
Noradrenaline, Isopropyl
Norisodrine
Novodrin
Sulfate, Isoproterenol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
InChIKeyJWZZKOKVBUJMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 125 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility5.86e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoprenaline (CAS 7683-59-2) Technical Profile: Nonselective β‑Adrenoceptor Agonist for Cardiac and Research Applications


Isoprenaline (CAS 7683-59-2), also known as isoproterenol, is a synthetic catecholamine that functions as a nonselective β-adrenoceptor agonist. It exhibits binding affinities (Ki) of 224 nM for β1-adrenoceptors and 458 nM for β2-adrenoceptors, with lower affinity for β3-adrenoceptors (Ki = 1,570 nM) . Structurally resembling epinephrine, isoprenaline demonstrates potent agonism at both β1- and β2-adrenoceptors while showing minimal α-adrenoceptor activity, a key distinction from endogenous catecholamines [1]. Clinically, it is indicated for bradycardia, heart block, Adams-Stokes attacks, and bronchospasm during anesthesia [2][3]. Its pharmacological profile is characterized by positive chronotropic and inotropic effects, vasodilation, and bronchodilation, mediated through increased intracellular cAMP [4].

Why Isoprenaline (CAS 7683-59-2) Cannot Be Interchanged with Other β‑Agonists: Evidence-Based Differentiation


Isoprenaline's nonselective β-adrenoceptor agonism confers a distinct pharmacological signature that prevents simple substitution with β1-selective agents (e.g., dobutamine), β2-selective agents (e.g., salbutamol), or mixed α/β agonists (e.g., epinephrine). In head-to-head functional assays, isoprenaline exhibits an EC50 of 20.0 nM for stimulating L-type calcium current (ICa) in frog ventricular myocytes, compared to 290 nM for salbutamol and 2.4 µM for dobutamine—a 14.5-fold and 120-fold potency difference, respectively [1]. Furthermore, isoprenaline lacks the α-adrenoceptor activity of epinephrine, which mediates vasoconstriction and increases cerebral vascular resistance, making isoprenaline preferable in scenarios where pure β-mediated effects are desired [2]. In asthmatic patients, isoprenaline demonstrates approximately 5-fold greater bronchodilator potency than salbutamol when equimolar intravenous doses are compared, though its nonselectivity limits its utility in chronic asthma management [3]. These quantifiable differences in receptor selectivity, functional potency, and clinical effect magnitude underscore why isoprenaline must be evaluated as a discrete entity rather than a generic class member [4].

Isoprenaline (CAS 7683-59-2) Quantitative Comparator Analysis: Head-to-Head Evidence for Procurement Decisions


Functional Potency in Cardiac Myocytes: Isoprenaline vs. Dobutamine vs. Salbutamol

In frog ventricular myocytes, isoprenaline stimulated L-type Ca2+ current (ICa) with an EC50 of 20.0 nM and an Emax of 597%, demonstrating high potency and full agonism. In contrast, the β2-selective agonist salbutamol exhibited an EC50 of 290 nM (14.5-fold less potent) and Emax of 512%, while the β1-selective agonist dobutamine showed an EC50 of 2.4 µM (120-fold less potent) and Emax of only 265%, indicating partial agonism [1]. This head-to-head comparison quantifies isoprenaline's superior potency and maximal efficacy in a cardiac model, directly relevant for applications requiring robust β-adrenoceptor stimulation [1].

Cardiac Electrophysiology β-Adrenoceptor Pharmacology L-type Calcium Current

Receptor Binding Affinity Profile: Isoprenaline β1/β2 Selectivity vs. β3

Isoprenaline binds to human β1- and β2-adrenoceptors with Kis of 224 nM and 458 nM, respectively, while displaying a Ki of 1,570 nM for β3-adrenoceptors . This yields a β1:β3 selectivity ratio of approximately 7-fold and β2:β3 selectivity ratio of approximately 3.4-fold. In contrast, selective β2-agonists such as salbutamol exhibit >10-fold β2:β1 selectivity, while selective β1-agonists like dobutamine show variable β1 selectivity [1]. Isoprenaline's balanced β1/β2 profile with minimal β3 activity defines its utility as a nonselective reference agonist and distinguishes it from subtype-selective agents used in target-specific applications [1].

Receptor Pharmacology Radioligand Binding β-Adrenoceptor Subtypes

Bronchial Smooth Muscle Relaxation Potency: Isoprenaline vs. Fenoterol, Terbutaline, Salbutamol

In human isolated bronchial smooth muscle, isoprenaline induced concentration-dependent relaxation of inherent tone with an EC50 of 27 nM [1]. The rank order of agonist potency was formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline > terbutaline ≥ salbutamol > quinprenaline [1]. Notably, isoprenaline was equipotent to fenoterol and more potent than terbutaline and salbutamol. In asthmatic patients, intravenous isoprenaline was approximately 5-fold more potent than salbutamol in bronchodilator action when equimolar doses were compared [2]. However, salbutamol demonstrated superior duration of effect and peak bronchodilator effect occurred earlier after isoprenaline [2].

Respiratory Pharmacology Airway Smooth Muscle Bronchodilator Potency

Selectivity Over α-Adrenoceptors: Isoprenaline vs. Epinephrine (Adrenaline)

The classic rank order of potency for β-adrenoceptor-mediated relaxation is isoprenaline > adrenaline > noradrenaline, while for α-adrenoceptor-mediated contraction the order is adrenaline ≥ noradrenaline >> isoprenaline [1]. Isoprenaline's selectivity for β-adrenoceptors over α-adrenoceptors is attributed to the bulky isopropyl group on its amine, which fits the spacious β-adrenoceptor binding pocket but is poorly accommodated by the smaller α-adrenoceptor pocket [2]. In contrast, epinephrine activates both α- and β-adrenoceptors, leading to vasoconstriction (α) and increased systemic vascular resistance, whereas isoprenaline produces pure vasodilation and may cause reflex tachycardia [3]. This fundamental difference has direct clinical implications: epinephrine is the first-line agent in cardiac arrest due to its α-mediated coronary perfusion pressure augmentation, while isoprenaline is reserved for bradyarrhythmias where α-mediated vasoconstriction is undesirable [4].

Adrenoceptor Selectivity Catecholamine Pharmacology Vascular Response

Intrinsic Activity and Full Agonism in Mast Cell Histamine Release

In human lung mast cells (HLMC), isoprenaline exhibits the highest intrinsic activity for inhibiting IgE-mediated histamine release, serving as the reference full agonist (intrinsic activity = 1.0). The rank order of intrinsic activity was isoprenaline (1.0) > formoterol (0.94) > fenoterol (0.89) > terbutaline (0.84) > salbutamol (0.69) > clenbuterol (0.65) > salmeterol (0.30) > dobutamine (0.20) [1]. In human bronchial ring relaxation, isoprenaline, fenoterol, and terbutaline were full agonists, whereas salbutamol was a partial agonist in most experiments [2]. This quantitative intrinsic activity hierarchy establishes isoprenaline as the benchmark full agonist for β-adrenoceptor-mediated responses in human pulmonary tissues, making it the preferred reference compound for studies requiring maximal receptor activation [1].

Mast Cell Pharmacology Intrinsic Activity Histamine Release

Pharmacokinetic Profile: Ultra-Short Half-Life Enables Rapid Titration

Isoprenaline exhibits an elimination half-life of approximately 2 minutes following intravenous administration, with a range of 2.5–5 minutes reported [1]. This ultra-short half-life is comparable to dobutamine (2 minutes) [2] but markedly shorter than salbutamol (approximately 4–6 hours) [3]. The rapid elimination is due to extensive metabolism by catechol-O-methyltransferase (COMT) and, to a lesser extent, monoamine oxidase (MAO) [4]. Isoprenaline's oral bioavailability is very low due to extensive first-pass metabolism, necessitating intravenous or inhalation routes for therapeutic use [5]. The short half-life enables precise titration of hemodynamic effects in critical care settings, where rapid onset and offset are clinically advantageous [6].

Pharmacokinetics Drug Elimination Intravenous Infusion

Isoprenaline (CAS 7683-59-2) Optimal Use Cases: Evidence-Driven Application Scenarios


Cardiac Electrophysiology Research: Standard Reference Agonist for β-Adrenoceptor Stimulation

Isoprenaline's high potency (EC50 = 20.0 nM) and full agonism (Emax = 597%) in stimulating L-type calcium current make it the preferred reference β-agonist for cardiac electrophysiology studies [1]. Its balanced β1/β2 activity allows simultaneous activation of both receptor subtypes, providing a robust positive control for evaluating novel β-blockers or assessing β-adrenoceptor signaling in isolated cardiomyocytes and tissue preparations [1]. The compound's established antagonist profile (KBs of 3.80 nM for ICI 118551 and 207 nM for metoprolol) further supports its utility in receptor subtype characterization experiments [1].

Bronchodilator Potency Benchmarking in Respiratory Pharmacology

With an EC50 of 27 nM in human bronchial smooth muscle relaxation and full agonist activity, isoprenaline serves as the benchmark for evaluating novel bronchodilator compounds [2]. Its rank order position (equipotent to fenoterol, more potent than terbutaline and salbutamol) provides a quantitative reference point for establishing relative potency in human airway tissue assays [2]. However, researchers should note that its nonselective β1/β2 profile limits its utility as a therapeutic bronchodilator; it is instead employed as a positive control and comparator for β2-selective development candidates [3].

Mast Cell and Immunopharmacology Studies: Full Agonist Reference for Histamine Release Assays

Isoprenaline's intrinsic activity of 1.0 in inhibiting IgE-mediated histamine release from human lung mast cells establishes it as the full agonist reference standard [4]. Its use enables accurate quantification of partial agonist activity and receptor reserve calculations in mast cell and basophil functional assays [5]. This application is particularly relevant for researchers investigating β2-adrenoceptor desensitization mechanisms and developing novel anti-allergic compounds [4].

β-Adrenoceptor Subtype Characterization and Radioligand Binding Assays

Isoprenaline's well-defined binding affinities (Ki: β1 = 224 nM, β2 = 458 nM, β3 = 1,570 nM) and its rank order potency (isoprenaline > adrenaline > noradrenaline) for β-adrenoceptors make it an essential tool for receptor classification studies [6]. It is widely used as a competitive ligand in radioligand binding assays to define nonspecific binding and to characterize novel β-adrenoceptor ligands [6]. Its balanced β1/β2 profile contrasts with subtype-selective tools, enabling researchers to differentiate between receptor populations in tissue homogenates and membrane preparations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoprenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.